2-(Methylthio)quinazolin-6-ol
Description
2-(Methylthio)quinazolin-6-ol is a quinazoline derivative featuring a methylthio (-SCH₃) substituent at position 2 and a hydroxyl (-OH) group at position 4. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their versatility in binding biological targets. Key analogs include 6-methylquinazolin-4-ol, 6-methoxy-7-benzyloxyquinazolin-4-one, and substituted benzothiazoles or benzoxazoles, which share functional group similarities .
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-methylsulfanylquinazolin-6-ol |
InChI |
InChI=1S/C9H8N2OS/c1-13-9-10-5-6-4-7(12)2-3-8(6)11-9/h2-5,12H,1H3 |
InChI Key |
BAPOCQOIFQRFJN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C=C(C=CC2=N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 2
The substituent at position 2 significantly influences electronic properties and bioactivity:
- Methylthio (-SCH₃): Enhances lipophilicity and may improve membrane permeability. Thioether groups are known to participate in hydrophobic interactions and hydrogen bonding.
- Trifluoromethyl (-CF₃) : In 6-methyl-7-(trifluoromethyl)quinazolin-4-ol, the electron-withdrawing CF₃ group increases metabolic stability and acidity of adjacent hydroxyl groups .
- Phenoxymethyl (-OCH₂Ph): Observed in 6-iodo-2-phenoxymethylquinazolin-4(3H)-ones, this group introduces aromaticity and bulk, which may modulate selectivity for enzyme active sites .
Table 1: Substituent Effects on Quinazoline Derivatives
Heterocyclic Core Modifications
Replacing the quinazoline core with benzothiazole or benzoxazole alters pharmacological profiles:
- Benzothiazole Derivatives: 2-[4-(Methylamino)phenyl]benzo[d]thiazol-6-ol (6-OH-BTA-1) exhibits structural similarity but replaces quinazoline’s dual nitrogen atoms with a sulfur-containing thiazole ring. This modification impacts π-stacking and hydrogen-bonding capabilities .
- Benzoxazole Derivatives : 2-Methyl-1,3-benzoxazol-6-ol (CAS 507-87-9) features an oxygen atom instead of sulfur, reducing electron density and altering solubility .
Table 2: Core Heterocycle Comparison
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